3-Deazauridine

Description

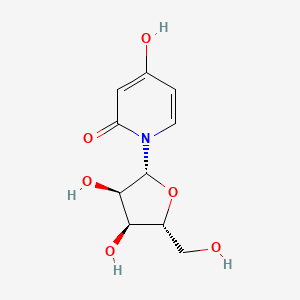

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOKZNLSFMZJJA-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)C=C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945889 | |

| Record name | 3-Deazauridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23205-42-7 | |

| Record name | 3-Deazauridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23205-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deazauridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deazauridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1-β-D-ribofuranosyl-2(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DEAZAURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263CU738ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Deazauridine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 3-Deazauridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3-DU, NSC 126849) is a synthetic pyrimidine nucleoside analog of uridine with established antitumor and antiviral properties.[1][2] Its primary mechanism of action revolves around the disruption of pyrimidine biosynthesis, leading to the inhibition of nucleic acid synthesis and subsequent cell growth arrest. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its metabolic activation, primary and secondary cellular targets, and the downstream consequences on cellular metabolism. This document includes quantitative data on its biological activity, detailed experimental protocols for studying its mechanism, and visualizations of the key pathways involved.

Core Mechanism of Action: Inhibition of CTP Synthetase

The central mechanism of this compound's biological activity is its potent inhibition of CTP synthetase, the enzyme responsible for the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP).[3][4][5] This process is critical for cellular proliferation, as CTP is an essential precursor for the synthesis of RNA, DNA, and phospholipids.[6]

Cellular Uptake and Metabolic Activation

This compound is transported into the cell where it undergoes intracellular phosphorylation by cellular kinases to its active forms: this compound 5'-monophosphate (3-DUMP), this compound 5'-diphosphate (3-DUDP), and this compound 5'-triphosphate (3-DUTP).[3] The triphosphate form, 3-DUTP, is the primary active metabolite responsible for the inhibition of CTP synthetase.[3]

References

- 1. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CTP inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]

3-Deazauridine: A Technical Guide to CTP Synthetase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deazauridine (3-DU) is a pyrimidine nucleoside analog that has garnered significant interest as a potent inhibitor of CTP synthetase (CTPS), the rate-limiting enzyme in the de novo biosynthesis of cytidine triphosphate (CTP). By disrupting the intracellular pool of CTP, a crucial precursor for DNA and RNA synthesis, this compound exhibits significant anti-proliferative effects, making it a subject of investigation for anticancer and antiviral therapies. This technical guide provides an in-depth overview of this compound's mechanism of action, its kinetic properties as a CTPS inhibitor, detailed experimental protocols for its study, and its impact on cellular signaling pathways.

Mechanism of Action: Competitive Inhibition of CTP Synthetase

This compound itself is a prodrug that, upon cellular uptake, is phosphorylated by uridine-cytidine kinase and other cellular kinases to its active triphosphate form, this compound triphosphate (3-deaza-UTP).[1] This active metabolite acts as a competitive inhibitor of CTP synthetase, competing with the natural substrate, uridine triphosphate (UTP).[2][3][4] CTP synthetase catalyzes the ATP-dependent conversion of UTP to CTP, with glutamine serving as the nitrogen donor.[5] By binding to the UTP-binding site on the enzyme, 3-deaza-UTP sterically hinders the binding of UTP, thereby blocking the synthesis of CTP.[6] This leads to a depletion of intracellular CTP pools, which in turn inhibits DNA and RNA synthesis and ultimately arrests cell proliferation.[7]

dot

References

- 1. genscript.com [genscript.com]

- 2. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]

- 3. CTPS2 regulates CTP synthetase activity by interacting with CTPS1 | Life Science Alliance [life-science-alliance.org]

- 4. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CTP synthetase - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of action of this compound in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Impact of 3-Deazauridine on Pyrimidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deazauridine, a synthetic analog of uridine, exerts potent antineoplastic and antiviral effects primarily by disrupting pyrimidine biosynthesis. Following cellular uptake, it is phosphorylated to its active form, this compound-5'-triphosphate (3-deazaUTP), which acts as a competitive inhibitor of CTP synthetase. This inhibition leads to a significant depletion of intracellular cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) pools, coupled with an accumulation of uridine triphosphate (UTP). The resulting imbalance in nucleotide pools disrupts nucleic acid synthesis, ultimately leading to cell growth inhibition and apoptosis. This technical guide provides an in-depth analysis of the biochemical effects of this compound, including quantitative data on its impact on nucleotide pools, detailed experimental protocols for studying its mechanism of action, and visual representations of the affected metabolic pathways.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to become biologically active. The key steps in its mechanism of action are:

-

Cellular Uptake and Phosphorylation: this compound enters the cell and is sequentially phosphorylated by cellular kinases to this compound monophosphate (3-deazaUMP), diphosphate (3-deazaUDP), and finally to the active triphosphate form, 3-deazaUTP.

-

Inhibition of CTP Synthetase: 3-deazaUTP acts as a potent competitive inhibitor of CTP synthetase, the enzyme responsible for the de novo synthesis of CTP from UTP.[1] By competing with the natural substrate UTP, 3-deazaUTP blocks the formation of CTP.

-

Disruption of Nucleotide Pools: The inhibition of CTP synthetase leads to a significant decrease in the intracellular concentrations of CTP and, subsequently, dCTP.[2] Concurrently, the block in its utilization causes an accumulation of UTP.

-

Inhibition of Nucleic Acid Synthesis: The severe imbalance in pyrimidine nucleotide pools, particularly the depletion of CTP and dCTP, inhibits the synthesis of RNA and DNA, leading to the cessation of cell proliferation and induction of apoptosis.

Quantitative Effects on Pyrimidine Nucleotide Pools

The inhibitory effect of this compound on pyrimidine biosynthesis has been quantified in various studies, particularly in the L1210 leukemia cell line. The following tables summarize the key quantitative data.

Table 1: Inhibition of De Novo Pyrimidine Biosynthesis in L1210 Cells

| Intracellular 3-Deazauracil Nucleotide Concentration (nmol/10⁶ cells) | Inhibition of De Novo Pyrimidine Biosynthesis (%) | Uracil Nucleotide Pool Level (% of Control) |

| 1 - 6 | 40 - 85 | 66 - 97 |

Data from Karle et al. (1984)[3]

Table 2: Effect of this compound on Nucleotide Pools in L1210/ara-C Cells

| Treatment | Time (hours) | CTP Pool Reduction (%) | dCTP Pool Reduction (%) |

| 100 mg/kg this compound | 1 - 3 | > 90 | > 90 |

Data from Lubejko et al. (1989)[2]

Signaling Pathways and Experimental Workflows

To visually represent the biochemical impact of this compound and the experimental approaches to study it, the following diagrams are provided.

References

- 1. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simplified HPLC method for simultaneously quantifying ribonucleotides and deoxyribonucleotides in cell extracts or frozen tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 3-Deazauridine on Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deazauridine (3-DU) is a synthetic uridine analog with significant biological activity, primarily recognized for its role as a modulator of nucleotide metabolism. This technical guide provides an in-depth analysis of the multifaceted impact of this compound on purine metabolism. While its primary mechanism of action involves the potent inhibition of pyrimidine biosynthesis, the consequential effects on the purine metabolic pathway are profound and offer a compelling rationale for its use in various research and therapeutic contexts. This document details the molecular mechanisms, presents quantitative data on nucleotide pool alterations, provides comprehensive experimental protocols for studying its effects, and visualizes the intricate signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its biological effects following cellular uptake and subsequent intracellular phosphorylation. The primary and secondary mechanisms of action are detailed below.

Cellular Uptake and Phosphorylation

This compound is transported into the cell via nucleoside transport systems. Once inside, it is phosphorylated by uridine-cytidine kinase to its monophosphate form (this compound monophosphate, 3-DUMP). Cellular kinases further phosphorylate 3-DUMP to its diphosphate (3-DUDP) and triphosphate (3-DUTP) forms. These phosphorylated metabolites are the active forms of the drug.

Primary Target: CTP Synthetase and Pyrimidine Metabolism

The principal mechanism of action of this compound is the competitive inhibition of CTP synthetase by its triphosphate metabolite, 3-DUTP.[1] CTP synthetase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of UTP to CTP.[2] By competitively binding to the UTP binding site, 3-DUTP effectively blocks the production of CTP, leading to a depletion of intracellular CTP and dCTP pools.[3][4] This disruption of pyrimidine nucleotide homeostasis is a key contributor to the cytostatic and antiviral effects of this compound.[2]

Secondary Target: AICAR Transformylase and Purine Metabolism

A significant secondary effect of this compound is the inhibition of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), an enzyme involved in the de novo purine biosynthesis pathway.[5] This enzyme catalyzes the conversion of AICAR to formyl-AICAR (FAICAR). Inhibition of AICAR transformylase leads to the intracellular accumulation of its substrate, AICAR, and its precursor, succinyl-AICAR (SAICAR).[5] This perturbation of the purine pathway contributes to the overall metabolic impact of this compound.

Impact on Intracellular Nucleotide Pools

The inhibition of CTP synthetase and AICAR transformylase by this compound leads to significant and predictable alterations in the intracellular concentrations of both pyrimidine and purine nucleotides. These changes are dose- and time-dependent and have been extensively studied in various cell lines, particularly in L1210 leukemia cells.[3]

Effects on Pyrimidine Nucleotide Pools

Treatment with this compound results in a marked decrease in the intracellular pools of CTP and dCTP.[3] In L1210/ara-C cells treated with 100 mg/kg of this compound, CTP and dCTP pools were reduced by over 90% within 1-3 hours of administration.[3] Concurrently, the inhibition of CTP synthesis leads to an accumulation of its precursor, UTP.[3]

Effects on Purine Nucleotide Pools

The impact on purine metabolism is more complex. The blockade of pyrimidine biosynthesis spares key precursors, 5-phosphoribosyl-1-pyrophosphate (PRPP) and L-glutamine.[5] Elevated concentrations of these molecules can stimulate the initial reactions of de novo purine biosynthesis.[5] However, the concurrent inhibition of AICAR transformylase leads to an accumulation of AICAR and SAICAR.[5] Despite this block, a modest increase in GTP pools and a marked expansion of the ATP pool have been observed in L1210/ara-C cells 12 hours following in vivo treatment with this compound.[3]

Quantitative Data on Nucleotide Pool Alterations

The following tables summarize the quantitative effects of this compound on nucleotide pools in L1210 leukemia cells.

| Cell Line | Treatment | Time (hours) | CTP Pool (% of Control) | dCTP Pool (% of Control) | UTP Pool (% of Control) | Reference |

| L1210/ara-C | 100 mg/kg 3-DU (in vivo) | 1-3 | <10 | <10 | Increased | [3] |

| L1210/ara-C | 100 mg/kg 3-DU (in vivo) | 12 | Complete Recovery | Complete Recovery | N/A | [3] |

| Cell Line | Treatment | Time (hours) | ATP Pool (% of Control) | GTP Pool (% of Control) | AICAR/SAICAR | Reference |

| L1210/ara-C | 100 mg/kg 3-DU (in vivo) | 12 | Markedly Expanded | Modest Increase | Accumulated | [3][5] |

| L1210 | 25 µM 3-DU (in vitro) | N/A | N/A | Large Accumulation | Accumulated | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the impact of this compound on purine metabolism.

CTP Synthetase Activity Assay

This protocol is adapted from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for measuring CTP synthetase activity.[6]

Materials:

-

Cell lysate

-

Reaction buffer: 60 mM HEPES pH 8.0, 10 mM MgCl2

-

Substrates: ATP, UTP, L-glutamine

-

This compound triphosphate (3-DUTP) as inhibitor

-

Internal standard: Stable isotope-labeled CTP

-

LC-MS/MS system

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

Determine protein concentration of the lysates.

-

Prepare reaction mixtures containing cell lysate, reaction buffer, and substrates (e.g., 1.5 mM ATP, 600 µM UTP). For inhibition studies, include varying concentrations of 3-DUTP.

-

Initiate the reaction by adding L-glutamine.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the CTP produced.

-

Calculate enzyme activity as pmol CTP/min/mg protein.

-

Determine kinetic parameters (Km for UTP and Vmax) and the inhibitory constant (Ki) for 3-DUTP using appropriate kinetic models.[6]

AICAR Transformylase Activity Assay

This protocol is based on a spectrophotometric assay that measures the formation of THF.[7]

Materials:

-

Purified AICAR transformylase or cell lysate

-

Assay buffer: 33 mM Tris-HCl (pH 7.5), 25 mM KCl, 5 mM β-mercaptoethanol

-

Substrates: N10-formyltetrahydrofolate (N10-fTHF), AICAR

-

Inhibitor (e.g., this compound monophosphate)

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures (1 mL) containing assay buffer, 0.1 mM N10-fTHF, and varying concentrations of AICAR.

-

For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the increase in absorbance at 298 nm, which corresponds to the formation of tetrahydrofolate (THF).

-

Calculate the initial reaction velocity from the linear phase of the absorbance change.

-

Determine the kinetic parameters (Km for AICAR and Vmax) and the Ki for the inhibitor.[7]

Analysis of Intracellular Nucleotide Pools by HPLC

This protocol outlines a general method for the extraction and analysis of nucleotides using ion-pair reversed-phase HPLC.[8][9]

Materials:

-

Cultured cells (e.g., L1210)

-

Ice-cold phosphate-buffered saline (PBS)

-

Extraction solution: 0.4 M perchloric acid (PCA)

-

Neutralization solution: 3 M K2CO3

-

HPLC system with a C18 reverse-phase column

-

Mobile phase A: 30 mM KH2PO4 + 0.8 mM tetrabutylammonium phosphate (TBAP), pH 5.45

-

Mobile phase B: Acetonitrile/30 mM KH2PO4 (1:1, v/v) + 0.8 mM TBAP, pH 7.0

-

UV detector

Procedure:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Extract nucleotides by adding a defined volume of ice-cold 0.4 M PCA.

-

Vortex vigorously and incubate on ice for 15 minutes.

-

Centrifuge to pellet the precipitate.

-

Neutralize the supernatant by adding 3 M K2CO3 until the pH is between 6.5 and 7.0.

-

Centrifuge to remove the KClO4 precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume onto the equilibrated C18 column.

-

Elute the nucleotides using a gradient of mobile phase B into mobile phase A.

-

Monitor the absorbance at 254 nm or 260 nm.

-

Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.

Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Caption: Inhibition of CTP Synthetase by this compound Triphosphate.

Caption: Impact of this compound on the De Novo Purine Biosynthesis Pathway.

Caption: Generalized Experimental Workflow for Studying this compound's Effects.

Conclusion

This compound is a powerful tool for dissecting the intricate connections between pyrimidine and purine metabolism. Its primary inhibition of CTP synthetase triggers a cascade of metabolic alterations, including a significant impact on the de novo purine biosynthesis pathway through the secondary inhibition of AICAR transformylase and the modulation of precursor availability. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for researchers and drug development professionals. This guide provides a comprehensive framework for investigating the effects of this compound and leveraging its properties for the development of novel therapeutic strategies and a deeper understanding of nucleotide metabolism in health and disease.

References

- 1. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CTP synthetase - Wikipedia [en.wikipedia.org]

- 3. Effect of this compound on the metabolism, toxicity, and antitumor activity of azacitidine in mice bearing L1210 leukemia sensitive and resistant to cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of action of this compound in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual effects of pyrazofurin and this compound upon pyrimidine and purine biosynthesis in mouse L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 3-Deazauridine: A Technical Guide for Drug Development Professionals

Abstract

3-Deazauridine (3-DU), a synthetic analog of the nucleoside uridine, has garnered significant interest within the scientific community for its potent anticancer and antiviral properties. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its derivatives. The primary mechanism of action, competitive inhibition of CTP synthetase, is discussed in detail, along with the downstream effects on cellular nucleotide pools and nucleic acid synthesis. This document summarizes key quantitative data on the biological activity of this compound and its analogs, presents detailed experimental protocols for their evaluation, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting nucleotide metabolism.

Introduction

This compound is a pyridine-based nucleoside analog where the nitrogen at the 3-position of the uracil ring is replaced by a carbon atom. This structural modification is critical to its biological activity, which primarily stems from its ability to inhibit the de novo synthesis of pyrimidine nucleotides[1]. Following cellular uptake and intracellular phosphorylation, the active metabolite, this compound 5'-triphosphate (3-DUTP), acts as a competitive inhibitor of CTP synthetase[2][3]. This enzyme catalyzes the final step in the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP)[2][3][4]. The resulting depletion of intracellular CTP and, subsequently, deoxycytidine triphosphate (dCTP) pools disrupts both RNA and DNA synthesis, leading to cytostatic and cytotoxic effects in rapidly proliferating cancer cells and inhibiting viral replication[2][3].

The exploration of this compound's SAR is crucial for the rational design of more potent and selective analogs with improved therapeutic indices. This guide will delve into the known modifications of the this compound scaffold and their impact on its biological activity.

Mechanism of Action

The biological effects of this compound are initiated by its transport into the cell and subsequent metabolic activation.

Cellular Uptake and Phosphorylation

This compound is transported into cells via nucleoside transporters[5]. Once inside the cell, it is phosphorylated by uridine-cytidine kinase (UCK) to its 5'-monophosphate form (3-DUMP)[2][6]. Further phosphorylation by other cellular kinases leads to the formation of the diphosphate (3-DUDP) and the active triphosphate (3-DUTP) metabolites[2][6]. The efficiency of this initial phosphorylation step by UCK can be a determinant of cellular sensitivity to this compound[5].

Figure 1: Intracellular activation of this compound.

Inhibition of CTP Synthetase and Downstream Effects

The primary molecular target of 3-DUTP is CTP synthetase[1][3]. By competitively inhibiting this enzyme with respect to UTP, 3-DUTP blocks the conversion of UTP to CTP[4]. This leads to a significant decrease in the intracellular pools of CTP and dCTP[2][3]. The depletion of these essential precursors for nucleic acid synthesis results in the inhibition of both RNA and DNA replication, ultimately leading to cell cycle arrest and apoptosis[7]. Furthermore, the reduction in CTP levels can also impact phospholipid biosynthesis[8].

Figure 2: Mechanism of CTP Synthetase inhibition.

Structure-Activity Relationship Data

The biological activity of this compound can be modulated by structural modifications to the pyridine ring and the ribose moiety. The following tables summarize the available quantitative data for this compound and its analogs.

Anticancer Activity

| Compound | Cell Line | Assay Type | IC50 / CC50 (µM) | Reference |

| This compound | CCRF-CEM (Human leukemia) | Cytostatic | 11 | [9] |

| This compound | L1210 (Mouse leukemia) | Cytostatic | 1.3 | [9] |

| This compound | Vero (Monkey kidney) | Cytotoxicity | > 200 | [9] |

Antiviral Activity

The antiviral activity of this compound and its analog 3-nitro-3-deazauridine has been evaluated against a range of RNA viruses. The data is presented as an Antiviral Index (AI), which is the ratio of the maximum tolerated dose (MTD) to the minimum inhibitory concentration (MIC). A higher AI indicates greater selectivity.

| Compound | Virus | Antiviral Index (AI) | Reference |

| This compound (3DU) | Parainfluenza virus (PIV) | < 0.1 | |

| 3-Nitro-3-deazauridine (3N-3DU) | Parainfluenza virus (PIV) | 15.3 | |

| Ribavirin | Parainfluenza virus (PIV) | comparable to 3N-3DU | |

| This compound (3DU) | Rhinovirus (RV) | < 0.1 | |

| 3-Nitro-3-deazauridine (3N-3DU) | Rhinovirus (RV) | 24.1 | |

| This compound (3DU) | Semliki Forest virus (SFV) | < 0.1 | |

| 3-Nitro-3-deazauridine (3N-3DU) | Semliki Forest virus (SFV) | 76.9 | |

| This compound (3DU) | Vesicular stomatitis virus (VSV) | < 0.1 | |

| 3-Nitro-3-deazauridine (3N-3DU) | Vesicular stomatitis virus (VSV) | 50 | |

| This compound (3DU) | Poliovirus, type 1 (PoV) | < 0.1 | |

| 3-Nitro-3-deazauridine (3N-3DU) | Poliovirus, type 1 (PoV) | 0.5 | |

| Ribavirin | Poliovirus, type 1 (PoV) | 1.3 | |

| This compound (3DU) | Punta Toro virus (PTV) | < 0.1 | |

| 3-Nitro-3-deazauridine (3N-3DU) | Punta Toro virus (PTV) | 2.4 | |

| Ribavirin | Punta Toro virus (PTV) | 10.0 |

These data suggest that the addition of a nitro group at the 3-position of the deazauracil ring can significantly enhance antiviral activity and reduce toxicity compared to the parent compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

CTP Synthetase Inhibition Assay

This protocol is adapted from methodologies used for assessing the activity of CTP synthetase inhibitors.

Objective: To determine the inhibitory potential of a test compound (e.g., 3-DUTP) on CTP synthetase activity.

Principle: The enzymatic activity of CTP synthetase is measured by quantifying the amount of CTP produced from UTP. The reaction requires ATP and glutamine as co-substrates. The inhibition is determined by comparing the enzyme's activity in the presence and absence of the inhibitor.

Materials:

-

Purified CTP synthetase enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mM GTP

-

Substrates: UTP, ATP, L-glutamine

-

Test compound (inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 291 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP (e.g., 2 mM), and L-glutamine (e.g., 2 mM).

-

Add the purified CTP synthetase enzyme to the reaction mixture.

-

Add the test compound at various concentrations to the designated wells. Include a control with no inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding UTP (e.g., at varying concentrations to determine the mode of inhibition).

-

Immediately monitor the increase in absorbance at 291 nm, which corresponds to the formation of CTP, over time using a spectrophotometer.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

-

Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. rsc.org [rsc.org]

- 4. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-Deazauridine's Role in Nucleotide Pool Perturbation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 3-deazauridine, a synthetic analog of uridine, and its significant role in the perturbation of intracellular nucleotide pools. The primary focus is on its mechanism of action as a potent inhibitor of CTP synthase, the rate-limiting enzyme in the de novo synthesis of cytidine nucleotides. By disrupting the delicate balance of pyrimidine pools, this compound exerts potent antiviral and anticancer effects, making it a subject of significant interest in drug development.

Core Mechanism of Action

This compound itself is not the active inhibitor. Upon cellular uptake, it is anabolized by cellular kinases into its active form, this compound triphosphate (3-deaza-UTP). This triphosphate analog then acts as a competitive inhibitor of CTP synthase, the enzyme responsible for the ATP-dependent conversion of Uridine-5'-triphosphate (UTP) to Cytidine-5'-triphosphate (CTP).

The inhibition of CTP synthase by 3-deaza-UTP is highly potent, with a reported inhibition constant (Ki) of 0.36 µM. This potent and specific inhibition leads to a dual-pronged disruption of the pyrimidine nucleotide pool:

-

Depletion of CTP pools: The direct blockage of CTP synthesis results in a rapid and severe decrease in the intracellular concentration of CTP and its downstream metabolites, including dCTP. This depletion starves the cell of essential precursors for DNA and RNA synthesis.

-

Accumulation of UTP pools: As the conversion of UTP to CTP is blocked, UTP levels within the cell consequently rise. This accumulation can have its own set of downstream regulatory effects.

This profound imbalance in the UTP/CTP ratio is the primary driver of this compound's cytostatic and antiviral activities.

Caption: Cellular uptake and activation of this compound to inhibit CTP synthase.

Quantitative Impact on Nucleotide Pools and Cellular Proliferation

The inhibitory effect of this compound on CTP synthase translates directly into measurable changes in intracellular nucleotide concentrations and potent antiproliferative activity. The sensitivity to this compound varies across different cell lines, often correlating with the activity of CTP synthase.

| Cell Line | IC50 (µM) | Treatment Duration (h) | CTP Pool Change (%) | UTP Pool Change (%) | Reference |

| CCRF-CEM (Leukemia) | 3.0 | 48 | N/A | N/A | |

| HL-60 (Leukemia) | 3.2 | 6 | ↓ 85 - 95 | ↑ 20 - 30 | |

| K562 (Leukemia) | 9.5 | 6 | ↓ 85 - 95 | ↑ 20 - 30 |

N/A: Data not available in the cited source.

As shown, treatment of leukemia cell lines with micromolar concentrations of this compound for just 6 hours can induce a drastic decrease in CTP pools by 85-95%, accompanied by a modest increase in UTP pools. This demonstrates the rapid and profound perturbation of the pyrimidine nucleotide balance.

Experimental Protocols

Measurement of Intracellular Nucleotide Pools via HPLC

A common method for quantifying the changes in UTP and CTP pools following this compound treatment is reverse-phase high-performance liquid chromatography (HPLC). While specific parameters may vary, the general workflow is as follows.

Protocol Outline:

-

Cell Culture and Treatment: Plate cells at a known density and culture overnight. Treat cells with the desired concentration of this compound or vehicle control for the specified time period.

-

Cell Harvesting: Aspirate the culture medium. Quickly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.

-

Extraction of Nucleotides:

-

Lyse the cells and precipitate macromolecules by adding a cold acid solution, typically 0.4 M perchloric acid (PCA).

-

Scrape the cells and collect the lysate.

-

Incubate on ice for 15-30 minutes to ensure complete precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitate.

-

-

Neutralization:

-

Carefully collect the supernatant, which contains the acid-soluble nucleotides.

-

Neutralize the extract by adding a potassium-based solution, such as 2 M KOH or a mixture of K2CO3, to precipitate the perchlorate as potassium perchlorate. The pH should be adjusted to a neutral range (6.5-7.5).

-

Centrifuge to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Filter the final supernatant through a 0.22 µm or 0.45 µm filter.

-

Inject a defined volume of the extract onto an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Separate the nucleotides using a gradient elution with two mobile phases. A common system involves a low-concentration phosphate buffer (e.g., 100 mM KH2PO4, pH 6.0) as mobile phase A and the same buffer with an added organic modifier like methanol as mobile phase B.

-

Detect the nucleotides using a UV detector, typically at a wavelength of 254 nm or 260 nm.

-

-

Quantification: Identify and quantify the UTP and CTP peaks by comparing their retention times and peak areas to those of known standards run under the same conditions.

Caption: General workflow for nucleotide pool analysis by HPLC.

CTP Synthase Activity Assay

Determining the direct inhibitory effect of 3-deaza-UTP on CTP synthase activity can be accomplished using cell lysates and a radiolabeled substrate.

Protocol Outline:

-

Preparation of Cell Lysate:

-

Harvest untreated cells and wash them with PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., a buffer containing Tris-HCl, MgCl2, DTT, and protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract) containing CTP synthase.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing buffer, ATP, GTP (an allosteric activator), glutamine, and the radiolabeled substrate, [³H]UTP or [¹⁴C]UTP.

-

In separate tubes, add the inhibitor (3-deaza-UTP) at various concentrations or a vehicle control.

-

Initiate the reaction by adding a specific amount of the cell lysate protein to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

-

Stopping the Reaction: Terminate the reaction by adding acid (e.g., perchloric acid) or by heating.

-

Separation of Substrate and Product: Separate the radiolabeled CTP product from the unreacted radiolabeled UTP substrate. This can be achieved using thin-layer chromatography (TLC) or an alternative chromatographic method.

-

Quantification: Quantify the amount of radiolabeled CTP formed using liquid scintillation counting.

-

Data Analysis: Calculate the rate of CTP formation and determine the inhibitory kinetics (e.g., IC50 or Ki) of 3-deaza-UTP.

Conclusion and Therapeutic Implications

This compound effectively perturbs nucleotide metabolism by targeting a single, critical enzyme: CTP synthase. Its active metabolite, 3-deaza-UTP, creates a cellular state of CTP starvation while simultaneously causing an accumulation of UTP. This profound and specific disruption of pyrimidine homeostasis halts the synthesis of essential nucleic acids, leading to potent cytostatic and antiviral effects. The data clearly indicate that even short exposure to micromolar concentrations can trigger a near-complete collapse of the CTP pool. Understanding these mechanisms and the protocols to measure them is fundamental for the continued development and evaluation of CTP synthase inhibitors as therapeutic agents in oncology and virology.

intracellular phosphorylation of 3-Deazauridine

An In-depth Technical Guide on the Intracellular Phosphorylation of 3-Deazauridine

Executive Summary

This compound (3-DAU) is a synthetic uridine analog whose cytotoxic and antiviral properties are contingent upon its intracellular metabolic activation. This process, a sequential three-step phosphorylation cascade, converts the parent nucleoside into its pharmacologically active triphosphate form, this compound triphosphate (3-DAUTP). The initial and rate-limiting step is catalyzed by uridine-cytidine kinase (UCK). The resulting 3-DAUTP acts as a potent competitive inhibitor of CTP synthetase, depleting intracellular CTP pools and disrupting both RNA and DNA synthesis.[1][2][3][4][5] This technical guide provides a detailed overview of this activation pathway, presents key quantitative enzymatic data, outlines standard experimental protocols for its investigation, and offers visual diagrams of the metabolic and experimental workflows.

Mechanism of Intracellular Phosphorylation

The bioactivation of this compound mirrors the pyrimidine salvage pathway. It is a sequential process involving three distinct phosphorylation steps mediated by cellular kinases.

-

Monophosphorylation: this compound is first converted to this compound 5'-monophosphate (3-DAUMP). This initial phosphorylation is the rate-limiting step in the activation cascade and is catalyzed by uridine-cytidine kinase (UCK) .[1] The UCK2 isoform, in particular, is highly expressed in various tumor cell lines and plays a pivotal role in the activation of 3-DAU.[6][7] Overexpression of UCK2 has been shown to increase cellular sensitivity to 3-DAU-induced cytotoxicity.[6]

-

Diphosphorylation: 3-DAUMP is subsequently phosphorylated by nucleoside monophosphate kinases (NMPKs), such as UMP/CMP kinase, to form this compound 5'-diphosphate (3-DAUDP).

-

Triphosphorylation: The final step involves the conversion of 3-DAUDP to the active metabolite, this compound 5'-triphosphate (3-DAUTP), a reaction catalyzed by nucleoside diphosphate kinases (NDPKs).[1]

Once formed, 3-DAUTP competitively inhibits CTP synthetase, the enzyme responsible for the de novo synthesis of CTP from UTP.[1][2][3] This inhibition leads to a significant reduction in intracellular CTP and dCTP pools, thereby disrupting nucleic acid synthesis and leading to cell death.[2][8]

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanism of action of this compound in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UCK2 - Wikipedia [en.wikipedia.org]

- 8. Effect of this compound on the metabolism, toxicity, and antitumor activity of azacitidine in mice bearing L1210 leukemia sensitive and resistant to cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on 3-Deazauridine Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deazauridine (3-DU), a synthetic pyrimidine nucleoside analog, emerged from the intense period of anticancer and antiviral drug discovery of the mid-20th century. As a structural analog of uridine, its primary mechanism of action involves the inhibition of cytidine triphosphate (CTP) synthetase, a critical enzyme in nucleic acid biosynthesis.[1][2][3] This targeted inhibition leads to the depletion of intracellular CTP pools, thereby disrupting both DNA and RNA synthesis and exhibiting cytostatic effects against various cancer cell lines and inhibitory activity against several RNA viruses.[4][5] Historically, this compound garnered significant interest for its potential as a standalone therapeutic agent and as a biochemical modulator to enhance the efficacy of other chemotherapeutic drugs, most notably cytarabine (Ara-C).[1] This technical guide provides a comprehensive historical perspective on the core research and development of this compound, focusing on its discovery, mechanism of action, preclinical efficacy, and early clinical investigations.

Quantitative Preclinical Data

The preclinical evaluation of this compound in the 1970s and 1980s established its activity against various cancer cell lines, with a particular focus on leukemia models. The following tables summarize key quantitative data from this era.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| L1210 Leukemia | Cytotoxicity Assay | 1.3 | [3] |

| CCRF-CEM | Cytotoxicity Assay | 11 | [3] |

Table 1: In Vitro Cytotoxicity of this compound

| Animal Model | Treatment Schedule | Endpoint | Result | Reference |

| Mice with L1210 Leukemia | 250 mg/kg/day, i.p., for 9 days | Increase in Life-Span (ILS) | Moderate activity noted | [3] |

| Mice with L1210/Ara-C Leukemia | Combination with 5-aza-2'-deoxycytidine | Cure Rate | Cured some mice | [6] |

| Mice with L1210/0 or L1210/ara-C Tumors | Single agent | Increase in Life-Span (ILS) | ≤ 23% ILS | [7] |

| Mice with L1210/ara-C Tumors | This compound followed by azacitidine | Increase in Life-Span (ILS) | ~80% ILS | [7] |

Table 2: In Vivo Efficacy of this compound in Murine Leukemia Models

Mechanism of Action: Inhibition of CTP Synthesis

The primary mechanism of action of this compound is the competitive inhibition of CTP synthetase.[1][3] However, for this inhibition to occur, this compound must first be anabolized to its triphosphate form, this compound-5'-triphosphate (3-dUTP). This process is initiated by cellular kinases.

Caption: Intracellular activation of this compound and inhibition of CTP Synthetase.

The initial and rate-limiting step in the activation of this compound is its phosphorylation to this compound-5'-monophosphate (3-dUMP) by uridine-cytidine kinase (UCK).[6] Subsequent phosphorylations by other cellular kinases yield the diphosphate (3-dUDP) and ultimately the active triphosphate (3-dUTP). 3-dUTP then acts as a competitive inhibitor of CTP synthetase, binding to the enzyme's active site and preventing the conversion of UTP to CTP.[1][3] This leads to a significant reduction in the intracellular pool of CTP, a crucial precursor for the synthesis of both DNA and RNA.[4][7]

Experimental Protocols

The following protocols are representative of the methodologies used during the early research on this compound.

Synthesis of this compound (Adapted from Robins and Currie, 1968)

The original synthesis of this compound was a significant achievement in nucleoside chemistry. The following is a generalized representation of the likely synthetic route.

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Preparation of the Aglycone: The synthesis would likely begin with a suitably substituted pyridine derivative to form the 4-hydroxy-2(1H)-pyridone base (the aglycone of this compound).

-

Glycosylation: The protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) would then be coupled with the silylated aglycone in the presence of a Lewis acid catalyst (e.g., SnCl4) in an aprotic solvent. This is a variation of the Hilbert-Johnson nucleosidation reaction.

-

Deprotection: The protecting groups on the ribose moiety (e.g., benzoyl groups) and any protecting groups on the base would be removed. This was often achieved by treatment with methanolic ammonia or sodium methoxide in methanol.

-

Purification: The final product, this compound, would be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (Clonogenic Assay - Historical Perspective)

The clonogenic assay was a gold-standard method during this period to assess the cytotoxic effects of potential anticancer agents.

Methodology:

-

Cell Plating: A single-cell suspension of the target cancer cell line (e.g., L1210 leukemia) was prepared. A known number of cells (typically 100-1000) were seeded into Petri dishes containing appropriate growth medium.

-

Drug Exposure: this compound, dissolved in a suitable solvent (e.g., sterile water or saline), was added to the culture medium at various concentrations. Control plates received the solvent alone.

-

Incubation: The plates were incubated for a period sufficient for colony formation (typically 7-14 days) in a humidified incubator at 37°C with 5% CO2.

-

Colony Staining and Counting: After the incubation period, the medium was removed, and the colonies were fixed with a solution such as methanol and stained with a dye like crystal violet or Giemsa stain. Colonies containing 50 or more cells were then counted.

-

Data Analysis: The surviving fraction was calculated for each drug concentration by dividing the number of colonies in the treated plates by the number of colonies in the control plates (plating efficiency). The IC50 value was then determined from the dose-response curve.

In Vivo Antitumor Activity in Murine Leukemia Model

In vivo studies were crucial for evaluating the therapeutic potential of this compound. The L1210 leukemia model in mice was a standard.

Methodology:

-

Tumor Inoculation: A known number of L1210 leukemia cells (e.g., 10^5 cells) were implanted intraperitoneally (i.p.) or subcutaneously (s.c.) into a cohort of syngeneic mice (e.g., DBA/2 or BDF1).

-

Drug Administration: Treatment with this compound (dissolved in a sterile vehicle) or the vehicle control was initiated, typically 24 hours after tumor inoculation. The drug was administered via a specified route (e.g., i.p.) and schedule (e.g., daily for 9 days).

-

Monitoring: The animals were monitored daily for signs of toxicity and mortality. For s.c. tumors, tumor size was measured regularly with calipers.

-

Endpoint Measurement: The primary endpoint was often the mean or median survival time of the treated group compared to the control group, expressed as the percentage increase in life-span (% ILS). For solid tumors, tumor growth inhibition was calculated based on tumor volume or weight at the end of the study.

Drug Discovery and Development Workflow (1960s-1970s)

The discovery and early development of nucleoside analogs like this compound followed a characteristic workflow for that era.

Caption: Typical workflow for nucleoside analog drug discovery in the 1960s-1970s.

This workflow began with either the rational design of a molecule to inhibit a specific enzyme or the serendipitous discovery of a compound with interesting biological activity. Following chemical synthesis, new analogs underwent in vitro screening against a panel of cancer cell lines or viruses. Promising candidates, or "lead compounds," were then advanced to in vivo testing in animal models to assess their efficacy and toxicity. Compounds that demonstrated significant antitumor or antiviral activity with an acceptable safety profile in preclinical studies were then considered for early-phase clinical trials in humans.

Conclusion

The historical research into this compound provides a valuable case study in the development of nucleoside analogs as therapeutic agents. Its well-defined mechanism of action, centered on the inhibition of CTP synthetase, made it an attractive candidate for cancer and viral chemotherapy. While its clinical development as a single agent was ultimately limited by a narrow therapeutic window, the foundational research on this compound contributed significantly to our understanding of pyrimidine metabolism and the potential for biochemical modulation in cancer therapy. The principles established during its investigation continue to inform the design and development of novel nucleoside analogs today.

References

- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 3. Effect of this compound on the metabolism, toxicity, and antitumor activity of azacitidine in mice bearing L1210 leukemia sensitive and resistant to cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Inhibition of Ribonucleic Acid Virus-Induced Cytopathogenic Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clonogenic assay - Wikipedia [en.wikipedia.org]

Methodological & Application

3-Deazauridine In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deazauridine (3-DU) is a synthetic pyrimidine nucleoside analog of uridine with demonstrated antitumor and antiviral properties.[1][2] Its primary mechanism of action involves the intracellular phosphorylation to this compound-5'-triphosphate (3-dUTP), which then acts as a competitive inhibitor of CTP synthetase.[3] This inhibition leads to the depletion of intracellular cytidine triphosphate (CTP) pools, ultimately disrupting RNA and DNA synthesis and inducing apoptosis in rapidly proliferating cells.[3][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form, 3-dUTP. 3-dUTP competitively inhibits CTP synthetase, the enzyme responsible for the de novo synthesis of CTP from UTP.[3] The resulting decrease in the intracellular CTP pool disrupts the synthesis of RNA and DNA, leading to cell cycle arrest and apoptosis.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Inhibition of Ribonucleic Acid Virus-Induced Cytopathogenic Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Deazauridine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deazauridine (NSC 126849) is a synthetic analog of the nucleoside uridine, where the nitrogen atom at the 3-position of the pyrimidine ring is replaced by a carbon atom.[1][2] This structural modification allows this compound to act as a competitive inhibitor of CTP synthetase, a crucial enzyme in the de novo biosynthesis of pyrimidine nucleotides.[1][2] By blocking the conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP), this compound effectively depletes intracellular CTP pools, leading to the disruption of both DNA and RNA synthesis and ultimately inhibiting cell proliferation.[3][4] This mechanism of action makes this compound a compound of interest in cancer research and virology.[5][6] It has also been shown to act synergistically with other antineoplastic agents.[1][2]

This document provides detailed application notes and protocols for the use of this compound in cell culture, including its mechanism of action, recommended working concentrations, and protocols for determining its cytotoxic effects.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the pyrimidine biosynthesis pathway. Once inside the cell, it is phosphorylated to its active triphosphate form, this compound triphosphate (3-DAU-TP). 3-DAU-TP then acts as a competitive inhibitor of CTP synthetase, binding to the enzyme's active site and preventing the conversion of UTP to CTP.[3] This leads to a reduction in the intracellular pool of CTP, a critical precursor for DNA and RNA synthesis. The depletion of CTP ultimately results in the cessation of cell growth and division.[3]

Data Presentation: In Vitro Efficacy

The optimal concentration of this compound is highly dependent on the cell line being investigated. The following table summarizes the reported cytotoxic concentrations (CC50) and other effective concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Cell Type | Parameter | Concentration (µM) | Notes |

| CCRF-CEM | Human T-cell leukemia | CC50 | 11 | Cytostatic activity after 3 days.[7] |

| L1210 | Mouse leukemia | CC50 | 1.3 | Cytostatic activity after 2 days.[7] |

| L1210 | Mouse leukemia | Effective Conc. | 6 | Inhibition of cell growth.[8] |

| HL-60 | Human promyelocytic leukemia | Effective Conc. | 20 | Enhances incorporation of decitabine.[8] |

| MOLT-3 | Human T-cell leukemia | Effective Conc. | 20 | Enhances incorporation of decitabine.[8] |

| HEK | Human embryonic kidney | Effective Conc. | 40 | Used for studying CTP synthetase.[9] |

| Vero | Monkey kidney epithelial | CC50 | >200 | Low cytotoxicity in this cell line.[7] |

Experimental Protocols

A. Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Calculate the required amount: To prepare a 10 mM stock solution, weigh out 2.432 mg of this compound (Molecular Weight: 243.21 g/mol ) and dissolve it in 1 mL of DMSO.

-

Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

B. Protocol for Determining the IC50 of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well flat-bottom sterile culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Include a column of wells with medium only to serve as a blank control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting range is 0.1, 1, 10, 50, 100, and 200 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.

-

Add 100 µL of complete medium to the control wells (untreated cells).

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, using a suitable software (e.g., GraphPad Prism).

-

Conclusion

This compound is a valuable tool for studying pyrimidine metabolism and for investigating potential anticancer and antiviral therapies. The optimal concentration for in vitro studies varies between cell lines, and it is crucial to determine this experimentally. The provided protocols offer a framework for the preparation and application of this compound in cell culture and for the assessment of its cytotoxic effects. Researchers should always adhere to good cell culture practices and safety guidelines when working with this and any other chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Studying Leukemia Cell Lines with 3-Deazauridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deazauridine (3-DU), a synthetic analog of uridine, is a potent inhibitor of CTP synthetase, the rate-limiting enzyme in the de novo biosynthesis of cytidine triphosphate (CTP). By depleting intracellular CTP pools, this compound disrupts the synthesis of RNA and DNA, leading to cell growth inhibition and apoptosis. These characteristics make it a valuable tool for studying the metabolic vulnerabilities of cancer cells, particularly in the context of leukemia. Furthermore, this compound has demonstrated synergistic anti-leukemic effects when combined with other chemotherapeutic agents, such as the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (decitabine). This document provides detailed application notes and experimental protocols for utilizing this compound in the study of leukemia cell lines.

Mechanism of Action

This compound exerts its primary cytotoxic effect through the competitive inhibition of CTP synthetase. Upon cellular uptake, it is phosphorylated to its active triphosphate form, this compound triphosphate (3-DUTP), which then competes with the natural substrate, UTP, for the active site of CTP synthetase. This inhibition leads to a significant reduction in the intracellular pool of CTP, a crucial precursor for nucleic acid synthesis.[1]

The depletion of CTP has several downstream consequences for leukemia cells:

-

Inhibition of RNA and DNA Synthesis: Reduced CTP availability directly hampers the transcription and replication processes essential for cell proliferation and survival.[1]

-

Induction of Apoptosis: The cellular stress induced by nucleotide pool imbalance can trigger programmed cell death.

-

Synergy with other agents: By depleting CTP, this compound can enhance the incorporation and efficacy of other nucleoside analogs, such as 5-aza-2'-deoxycytidine, into DNA.[2][3]

References

Application Notes and Protocols for 3-Deazauridine in Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deazauridine (NSC 126849) is a synthetic analogue of the nucleoside uridine with potential applications in solid tumor research.[1][2] As an antimetabolite, its primary mechanism of action is the inhibition of CTP (cytidine triphosphate) synthetase, a critical enzyme in the de novo biosynthesis of pyrimidine nucleotides.[1][2] This inhibition leads to the depletion of intracellular CTP pools, which are essential for the synthesis of DNA and RNA, thereby impeding the proliferation of rapidly dividing cancer cells.[3] While this compound has been investigated primarily in hematological malignancies, this document outlines its application and relevant protocols for the study of solid tumors, providing a framework for its evaluation as a monotherapy or in combination with other anticancer agents.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to become active. Once inside the cell, it is converted to this compound triphosphate (3-DAU-TP). 3-DAU-TP then acts as a competitive inhibitor of CTP synthetase, blocking the conversion of UTP (uridine triphosphate) to CTP.[3] This depletion of CTP has downstream effects on nucleic acid synthesis and may also influence other cellular signaling pathways dependent on nucleotide availability. A secondary effect, the inhibition of dCTP formation, has also been reported.[3]

Data Presentation

In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay Type | IC50 / CC50 (µM) | Incubation Time | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Coulter Counting | 11 | 3 days | --INVALID-LINK--[1] |

| L1210 | Mouse Leukemia | Coulter Counting | 1.3 - 6 | 2 days | --INVALID-LINK--, --INVALID-LINK--[1] |

Note: Researchers should determine the IC50 values of this compound in their specific solid tumor cell lines of interest to establish effective working concentrations for further experiments.

Clinical Trial Data in Solid Tumors

A Phase I clinical trial of this compound in adults with various solid tumors established a recommended dose but did not observe significant tumor remission at the tested schedules.

| Trial Phase | Patient Population | Dosing Regimen | Recommended Dose (for patients without extensive prior therapy) | Observed Efficacy | Reference |

| Phase I | 44 adults with solid tumors | 5-day continuous infusion repeated every 3-4 weeks | 1000 mg/m²/day | No complete or partial remissions noted | --INVALID-LINK--[4] |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the cytotoxic effects of this compound on solid tumor cell lines.

Materials:

-

Solid tumor cell lines of interest (e.g., A549, MCF-7, DU145, HCT116)

-

Complete cell culture medium

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations (a serial dilution, e.g., from 0.1 µM to 100 µM, is recommended).

-

Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of CTP Synthetase Pathway

This protocol is for assessing the levels of key proteins in the pyrimidine synthesis pathway and downstream signaling after this compound treatment.

Materials:

-

Solid tumor cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CTPS1, anti-phospho-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: In Vivo Solid Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Solid tumor cell line (e.g., HCT116)

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., saline or as recommended for this compound formulation)

-

Calipers

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ solid tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle. A study in mice with L1210 leukemia used a dose of 250 mg/kg/day.[1]

-

Monitoring: Continue to measure tumor volumes and body weights throughout the study.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the tumor growth inhibition (TGI).

Visualizations

Signaling Pathway of this compound Action

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of action of this compound in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Synergistic Effect of 3-Deazauridine with Cytarabine (Ara-C)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (Ara-C) is a cornerstone of chemotherapy for acute myeloid leukemia (AML) and other hematological malignancies. Its efficacy is dependent on its conversion to the active triphosphate metabolite, Ara-CTP, which is incorporated into DNA, leading to chain termination and apoptosis. However, resistance to Ara-C remains a significant clinical challenge. 3-Deazauridine (3-DAU), a competitive inhibitor of CTP synthetase, has been shown to synergistically enhance the cytotoxic effects of Ara-C.[1] This document provides detailed application notes on the mechanism of this synergy and protocols for its investigation in a laboratory setting.

The primary mechanism of synergy involves the depletion of intracellular cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) pools by 3-DAU.[2][3] The reduction in dCTP levels decreases competition for DNA polymerase, thereby increasing the incorporation of Ara-CTP into DNA and augmenting its cytotoxic effect.[2] This combination has shown promise in overcoming Ara-C resistance.

Data Presentation

The following tables present illustrative quantitative data from in vitro studies on the synergistic effects of this compound and Cytarabine in human leukemia cell lines. This data is representative of typical findings and should be generated for specific cell lines and experimental conditions.

Table 1: IC50 Values of this compound and Cytarabine in Leukemia Cell Lines (72h incubation)

| Cell Line | This compound (μM) | Cytarabine (nM) |

| HL-60 | 8.5 | 25 |